N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN5O3/c1-10-5-11(2)7-13(6-10)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-15-4-3-12(21)8-14(15)22/h3-8,17-18H,9H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVSDVCSZNSHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydropyrrolo[3,4-d][1,2,3]triazole core. Its molecular formula is with a molar mass of approximately 419.25 g/mol. The presence of bromine and fluorine atoms suggests potential interactions with biological targets due to their electronegative nature.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 419.25 g/mol |
| CAS Number | Not specified |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a series of pyrazine derivatives have been shown to inhibit Zika virus protease with IC50 values as low as 130 nM. This suggests that the target compound may also possess inhibitory effects against viral proteases due to structural similarities .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have been explored through molecular docking studies against COX-1 and COX-2 enzymes. Derivatives of 1,2,4-triazole have demonstrated selective inhibition of COX-1 over COX-2, indicating a pathway for developing anti-inflammatory agents . The hydrophobic interactions of the alkyl groups in these derivatives significantly affect their affinity towards these cyclooxygenases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications in the substituents on the tetrahydropyrrolo triazole core can lead to enhanced potency or selectivity against specific biological targets. For example:
- Alkyl Substituents : Variations in alkyl chain length and branching can influence binding affinity.
- Aromatic Groups : The introduction of electron-withdrawing or donating groups can modulate the electronic properties of the compound, thereby affecting its interaction with target proteins.
Study on Triazole Derivatives
A recent study focused on synthesizing new alkyl derivatives of triazole compounds demonstrated their effectiveness in inhibiting inflammatory responses through selective COX-1 inhibition. The study found that certain modifications led to improved anti-inflammatory activity compared to existing drugs .
Antiviral Screening
Another research initiative screened various derivatives for their antiviral efficacy against flaviviruses. Compounds with structural features similar to this compound exhibited promising results in vitro and in vivo models .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings from Research
Synthetic Yields : The target compound’s analogues (e.g., M1, M2) exhibit moderate yields (50–73%), influenced by steric hindrance from substituents. For instance, M2 (p-tolyl) has a lower yield (50%) compared to M1 (o-tolyl, 62%), suggesting para-substitution may complicate crystallization .
Bioactivity: M1 and M2 demonstrated cytotoxicity against breast cancer cell lines (MDA-MB-231), with potency likely modulated by the aryl group’s electronic properties.
Structural Rigidity : The pyrrolotriazole-dione core is conserved across analogues, but substituents like bromine (CAS 1052561-00-8) or chlorine (CAS 1052560-97-0) alter molecular weight and polarity, affecting solubility and binding kinetics .
Crystallographic and Computational Insights
- highlights the use of SHELX software (e.g., SHELXL) for refining crystal structures of fluorophenyl-substituted pyrazolines, though similar data for the target compound or its analogues are absent in the provided evidence.
Q & A
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic factors : Assess bioavailability via LC-MS/MS plasma profiling.
- Metabolite identification : Use hepatic microsomes to detect reactive intermediates (e.g., epoxides) that may explain toxicity discrepancies .
Q. What statistical approaches are suitable for analyzing high-throughput screening data?
- Apply Z-score normalization to account for plate-to-plate variability. Use ANOVA with post-hoc Tukey tests to compare activity across derivatives. Cluster analysis (e.g., hierarchical clustering) groups compounds by activity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
